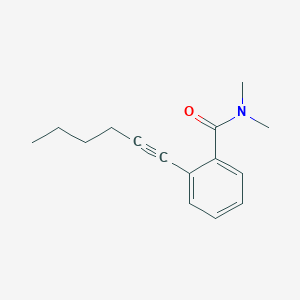![molecular formula C14H16BrNO3 B15173929 (2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one CAS No. 921611-90-7](/img/structure/B15173929.png)
(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexanone ring substituted with a nitroethyl group and a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by bromination and cyclization. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine, altering the compound’s reactivity.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can produce a wide range of functionalized cyclohexanone derivatives.
Applications De Recherche Scientifique
(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl group may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-[1-(3-Chlorophenyl)-2-nitroethyl]cyclohexan-1-one
- (2S)-2-[1-(3-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one
- (2S)-2-[1-(3-Methylphenyl)-2-nitroethyl]cyclohexan-1-one
Uniqueness
(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior and biological activity, making it a valuable subject of study.
Propriétés
Numéro CAS |
921611-90-7 |
|---|---|
Formule moléculaire |
C14H16BrNO3 |
Poids moléculaire |
326.19 g/mol |
Nom IUPAC |
(2S)-2-[(1R)-1-(3-bromophenyl)-2-nitroethyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H16BrNO3/c15-11-5-3-4-10(8-11)13(9-16(18)19)12-6-1-2-7-14(12)17/h3-5,8,12-13H,1-2,6-7,9H2/t12-,13-/m0/s1 |
Clé InChI |
IUSVTFXTEAMOSM-STQMWFEESA-N |
SMILES isomérique |
C1CCC(=O)[C@@H](C1)[C@@H](C[N+](=O)[O-])C2=CC(=CC=C2)Br |
SMILES canonique |
C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester](/img/structure/B15173848.png)
![2-Oxo-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B15173863.png)


![(3aS,4S,8bR)-4-(4-bromophenyl)-2-(4-fluorophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B15173882.png)
![1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl-](/img/structure/B15173890.png)
![{2-(2-Chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl}(morpholin-4-yl)methanone](/img/structure/B15173892.png)
![N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide](/img/structure/B15173897.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile](/img/structure/B15173909.png)
![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15173916.png)

![2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B15173924.png)
![6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B15173925.png)
